2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Final Assembly: The final compound is assembled by linking the triazole-pyridine intermediate with the difluorophenyl acetamide moiety through a thiol-amine coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or amino groups, converting them to corresponding amines or hydroxylamines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Hydroxylamines: Resulting from reduction reactions.
Functionalized Aromatics: Produced through substitution reactions.
Scientific Research Applications
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- **2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Uniqueness
The presence of the difluorophenyl group in 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C15H12F2N6OS |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C15H12F2N6OS/c16-10-5-4-9(7-11(10)17)20-13(24)8-25-15-22-21-14(23(15)18)12-3-1-2-6-19-12/h1-7H,8,18H2,(H,20,24) |
InChI Key |
HMPSZTPLOGEIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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